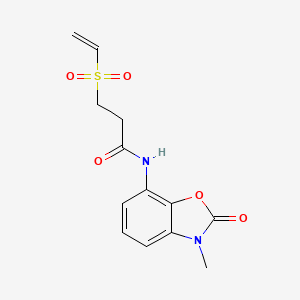![molecular formula C6H9NO2 B2682887 6-Oxa-1-azaspiro[3.4]octan-2-one CAS No. 1341785-91-8](/img/structure/B2682887.png)
6-Oxa-1-azaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-1-azaspiro[3.4]octan-2-one, also known as 1-Oxa-6-azaspiro[3.4]octane, is a chemical compound with the molecular weight of 113.16 . It is used as a pharmaceutical intermediate in synthetic chemistry .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 6-Oxa-1-azaspiro[3.4]octan-2-one can be represented by the InChI code: 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .Chemical Reactions Analysis
6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.4]octan-2-one is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Spirocycles for Drug Discovery
A study by Li, Rogers-Evans, and Carreira (2013) highlighted the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, including 6-Oxa-1-azaspiro[3.4]octan-2-one. These spirocycles were designed as multifunctional and structurally diverse modules for drug discovery, incorporating robust and step-economic routes in their synthesis, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
Cycloaddition for Structurally Unique Derivatives
Chiaroni et al. (2000) reported the creation of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. These compounds demonstrate unique structural conformations, contributing to the diversity of spirocyclic compounds in scientific research (Chiaroni et al., 2000).
Structural Analysis of 1-Oxaspiro Derivatives
Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. This study utilized NMR spectroscopy to determine the relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents on these spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).
Electrophilic Amination Using Spirocycles
Andreae and Schmitz (1992) explored the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane. Their study delves into the reactions of this spirocycle with various acidic compounds, leading to a range of novel chemical structures and demonstrating the versatility of spirocyclic compounds in synthetic chemistry (Andreae & Schmitz, 1992).
Synthesis and Antitumor Activity
Yang et al. (2019) reported on the design and synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, including studies on their anticancer activity. This research demonstrates the potential biomedical applications of spirocyclic compounds in developing new therapeutic agents (Yang et al., 2019).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
(4R)-7-oxa-1-azaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVRCRIPLVQRR-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]12CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-1-azaspiro[3.4]octan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)
![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)
![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)



